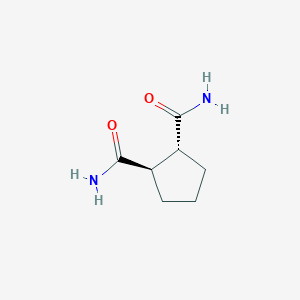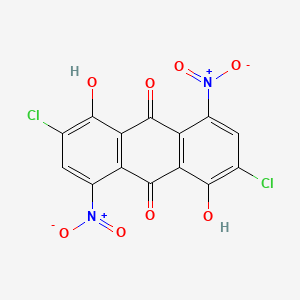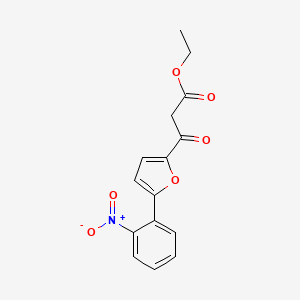![molecular formula C8H5F5S B13802498 [(Pentafluoroethyl)sulfanyl]benzene CAS No. 65538-00-3](/img/structure/B13802498.png)
[(Pentafluoroethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pentafluoroethyl)sulfanyl]benzene is an organosulfur compound with the chemical formula C8H5F5S. This compound is characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further bonded to a benzene ring. The unique structure of this compound imparts it with distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Pentafluoroethyl)sulfanyl]benzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to fluorinate ortho-, meta-, and para-substituted aromatic thiols and disulfides. The reaction is typically carried out in batch and flow modes, with a comprehensive computational study employed to elucidate the reaction mechanism .
Industrial Production Methods
Industrial production of this compound often involves the use of diphenyl disulfide as a starting material. The fluorination process can be achieved using reagents such as silver(II) fluoride (AgF2) or xenon difluoride (XeF2). these methods generally suffer from low product yields and the need for expensive reagents .
Analyse Des Réactions Chimiques
Types of Reactions
[(Pentafluoroethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Meta-substituted derivatives of this compound.
Applications De Recherche Scientifique
[(Pentafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of [(Pentafluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its pentafluoroethyl group. This group is highly lipophilic, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the pentafluoroethyl group also influences the compound’s reactivity and interaction with various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorosulfanylbenzene: Similar in structure but with a pentafluorosulfanyl group instead of a pentafluoroethyl group.
Trifluoromethylthiobenzene: Contains a trifluoromethylthio group instead of a pentafluoroethyl group.
Nonafluorobutanesulfonate: An ionic compound with a similar fluorinated sulfonyl group.
Uniqueness
[(Pentafluoroethyl)sulfanyl]benzene is unique due to its specific combination of a pentafluoroethyl group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, which are not observed in other similar compounds .
Propriétés
Numéro CAS |
65538-00-3 |
|---|---|
Formule moléculaire |
C8H5F5S |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
1,1,2,2,2-pentafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H5F5S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
MVWOBQJDBOYETE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


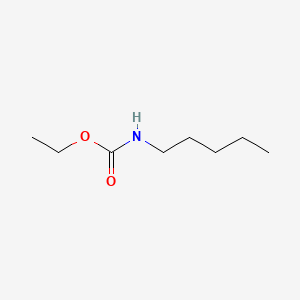
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
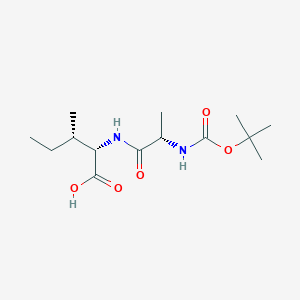


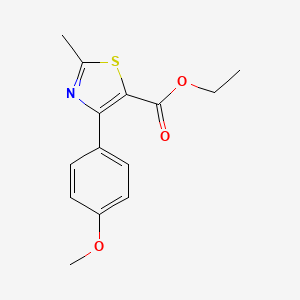
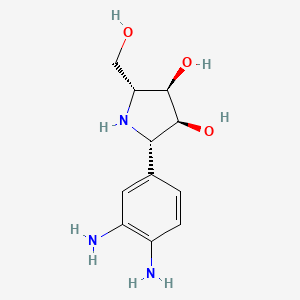
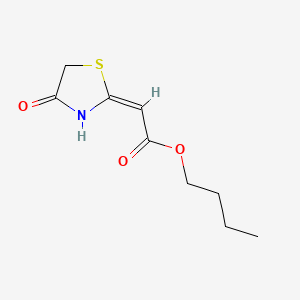
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

